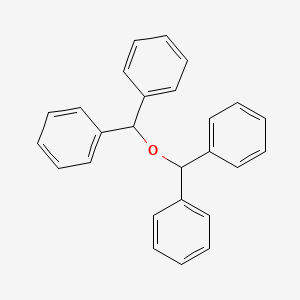

Bis(diphenylmethyl) ether

Description

Bis(diphenylmethyl) ether (C₂₆H₂₂O) is a diaryl ether characterized by two diphenylmethyl groups linked via an oxygen atom. Its crystal structure was resolved by Mazid and Palmer (1975), revealing a monoclinic system (space group P2₁/n) with unit cell parameters a = 9.823 Å, b = 22.638 Å, c = 9.275 Å, and β = 104.89° . The molecule exhibits significant conformational asymmetry around the central oxygen, stabilized solely by van der Waals interactions .

Properties

IUPAC Name |

[benzhydryloxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQATPQSBYNMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205990 | |

| Record name | Bis(diphenylmethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-42-5 | |

| Record name | Diphenylmethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(diphenylmethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzhydryl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(diphenylmethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 574-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(DIPHENYLMETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T730HO9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The dehydrative coupling of diphenylmethanol (benzhydrol) represents a direct route to Bis(diphenylmethyl) ether. This method employs organohalides, such as diphenylmethyl bromide (C₁₃H₁₁Br), as catalysts to facilitate the elimination of water (Figure 1). The reaction proceeds under aerobic conditions at 80°C, achieving a 96% yield after 22 hours.

Key Parameters

- Catalyst Loading : 5 mol% diphenylmethyl bromide

- Solvent : Solvent-free conditions

- Temperature : 80°C

- Reaction Time : 22 hours

- Yield : 96%

The mechanism involves protonation of the hydroxyl group by the organohalide, followed by nucleophilic attack by a second diphenylmethanol molecule. The catalytic cycle regenerates the halide, enabling efficient turnover.

Scalability and Workup

Post-reaction, the crude product is purified via vacuum distillation to isolate Bis(diphenylmethyl) ether as a white solid. This method avoids column chromatography, enhancing scalability for industrial applications.

Phosphorylation Using Diphenylmethyl Phosphate Esters

Byproduct Management

The reaction generates diphenylphosphoric acid as a byproduct, which can be neutralized or recycled. Product isolation involves hydrolysis and recrystallization, yielding high-purity Bis(diphenylmethyl) ether.

Comparative Analysis of Synthesis Methods

*Yield inferred from analogous reactions in source.

Chemical Reactions Analysis

Palladium-Catalyzed Protection of Nucleosides

Bis(diphenylmethyl) ether serves as a protective group in nucleoside chemistry:

-

Conditions : PdCl₂ (0.2 eq) in refluxing dichloroethane (DCE) with 2.5 eq diphenylmethanol achieves 87% yield .

-

Selectivity : Mono-protection dominates (87% for thymidine), minimizing bis-ether byproducts (<5%) .

Table 2: Catalyst Efficiency in Nucleoside Protection

| Catalyst | Yield (%) | Byproduct (%) |

|---|---|---|

| PdCl₂ | 87 | Trace |

| CuCl₂·2H₂O | 55 | Trace |

| NiCl₂ | 2 | - |

Iron-Catalyzed Symmetrical Etherification

FeCl₃ promotes dehydrative coupling of diphenylmethanol:

-

Performance : 82–91% yield for bis(diphenylmethyl) ether and brominated analogs .

-

Scope : Effective for sterically hindered substrates, including tetrahydro-naphthol derivatives (65% yield) .

Reaction Mechanisms and Carbocation Stability

The formation of bis(diphenylmethyl) ether proceeds via:

-

Protonation : Hydroxyl group protonation by Brønsted/Lewis acid catalysts .

-

Carbocation Formation : Stabilized by aryl electron-donating groups (e.g., methoxy) .

-

Nucleophilic Attack : Second benzhydrol or alcohol attacks the carbocation, forming the ether .

Key Evidence :

-

Electron-withdrawing substituents (e.g., nitro) accelerate reaction rates due to enhanced carbocation stability .

-

Cross-etherification in refluxing toluene confirms reversible carbocation intermediates .

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Time (h) |

|---|---|---|---|---|

| TiF₄ Catalysis | TiF₄ | DCM | 97 | 1 |

| Microwave | Proto-IL | Et₂O | 83–100 | 0.17 |

| Pd-Catalyzed | PdCl₂ | DCE | 87 | 16 |

| Fe-Catalyzed | FeCl₃ | Toluene | 82–91 | 3 |

This synthesis and reactivity profile underscores bis(diphenylmethyl) ether's versatility in organic transformations, driven by carbocation-mediated mechanisms and diverse catalytic systems. Recent advances highlight its utility in protective group strategies and complex heterocycle assembly.

Scientific Research Applications

Chemical Applications

1.1 Protecting Group in Organic Synthesis

One of the primary applications of bis(diphenylmethyl) ether is as a protecting group for alcohols during organic synthesis. It is particularly useful in the synthesis of nucleosides and nucleotides, where it serves to protect hydroxyl groups from undesired reactions. The protection and subsequent deprotection of these groups can be achieved under mild conditions, enhancing the efficiency of synthetic pathways.

Table 1: Protection and Deprotection Conditions

| Reaction Type | Catalyst Used | Temperature | Yield (%) |

|---|---|---|---|

| Protection | PdCl | 85 °C | 87 |

| Deprotection | PdCl | Reflux | 85 |

| Deprotection | CuBr | Reflux | 43 |

This table summarizes the yields obtained during the protection and deprotection processes using different catalysts, demonstrating bis(diphenylmethyl) ether's effectiveness as a protecting group .

Biological Applications

2.1 Antiviral and Anticancer Activities

Research has shown that derivatives of bis(diphenylmethyl) ether exhibit significant biological activities, including antiviral, anticancer, and antibacterial properties. Its ability to inhibit various enzymes and cellular processes makes it a candidate for drug development.

- Antiviral Activity: Compounds derived from bis(diphenylmethyl) ether have been explored for their potential to inhibit viral replication.

- Anticancer Activity: Studies indicate that these compounds can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis.

Case Study: Anticancer Properties

A study investigated the cytotoxic effects of bis(diphenylmethyl) ether derivatives on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting potential as therapeutic agents .

Industrial Applications

3.1 Pharmaceutical Manufacturing

In the pharmaceutical industry, bis(diphenylmethyl) ether is used in the synthesis of various drugs due to its role as a protecting group and its bioactive derivatives. Its hydrophobic nature allows it to penetrate biological membranes effectively, enhancing drug delivery systems.

3.2 Agrochemical Production

The compound also finds applications in agrochemicals, where its structural properties contribute to the development of new pesticides and herbicides that require enhanced efficacy and stability in environmental conditions .

Mechanism of Action

The mechanism of action of bis(diphenylmethyl) ether involves its role as a protecting group in organic synthesis . The diphenylmethyl group protects hydroxyl groups from unwanted reactions during multistep synthesis protocols . The protection is achieved through the formation of an ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Bis(diphenylmethyl) Ether

Synthetic routes include:

- Dehydroxyhalogenation: Using (diethylamino)sulfur trifluoride (DAST) or p-toluenesulfonyl chloride (p-TsCl) to dehydrate diphenylmethanol .

- Carbocation Intermediates: TiF₄-mediated etherification of diphenylmethanol, proceeding via a carbocation intermediate .

Comparison with Similar Ethers

Key Differences : Bis(diphenylmethyl) ether requires stronger Lewis acids (e.g., TiF₄) due to steric hindrance from bulky diphenylmethyl groups. In contrast, aliphatic ethers like diglyme form readily under milder conditions .

Chemical and Physical Properties

Structural and Thermal Properties

| Property | Bis(diphenylmethyl) Ether | Dibenzyl Ether | Diglyme |

|---|---|---|---|

| Molecular Weight | 350.45 g/mol | 198.26 g/mol | 134.17 g/mol |

| Melting Point | 120–122°C (decomposes) | −30°C | −64°C |

| Boiling Point | 420°C (decomposes) | 298°C | 162°C |

| Solubility | Low in polar solvents | Miscible in organic solvents | Water-miscible |

| Key Applications | Intermediate in drug synthesis | Plasticizer, fragrance | Solvent for organometallics |

Insights : The aromatic bulk of Bis(diphenylmethyl) ether results in higher thermal stability but lower solubility compared to aliphatic ethers like diglyme .

Bis(diphenylmethyl) Ether

Related Compounds

- Dibenzyl Ether : Employed as a plasticizer and in fragrance formulations .

- Diglyme : Solvent for Grignard reagents and lithium-based reactions due to its high polarity and stability .

- Sulfur-Containing Analogues : Bis-thiosemicarbazones and bisthiazoles derived from diphenyl ether exhibit antibacterial and anticancer activity .

Biological Activity

Bis(diphenylmethyl) ether, a compound characterized by its two diphenylmethyl groups linked by an ether bond, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of bis(diphenylmethyl) ether, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of bis(diphenylmethyl) ether typically involves the reaction of diphenylmethanol with various reagents under controlled conditions. For instance, recent studies have demonstrated efficient methods for the protection and deprotection of nucleosides using diphenylmethyl groups, which can be adapted for synthesizing bis(diphenylmethyl) ether derivatives . The Ullmann reaction is another common method employed for creating diphenyl ethers from phenolates and halobenzenes .

Biological Activities

Bis(diphenylmethyl) ether exhibits a range of biological activities, which can be categorized as follows:

Antiviral Activity

Research indicates that compounds with diphenyl ether structures possess antiviral properties. For example, derivatives have shown effectiveness against various viral strains, suggesting that bis(diphenylmethyl) ether may also exhibit similar activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of diphenyl ether-based compounds. The structural features of bis(diphenylmethyl) ether contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study reported that hybrid molecules incorporating diphenyl ether moieties demonstrated enhanced cytotoxicity against cancer cells compared to their non-hybrid counterparts .

Antibacterial Effects

Bis(diphenylmethyl) ether has been investigated for its antibacterial properties. The compound has shown inhibitory effects against a range of bacterial pathogens, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound exhibits inhibitory activity against β-glucuronidase and other enzymes, which play crucial roles in various biochemical pathways. This inhibition could potentially lead to therapeutic applications in diseases where these enzymes are implicated .

The biological activity of bis(diphenylmethyl) ether is thought to be mediated through several mechanisms:

- Cell Membrane Penetration : Due to its lipophilic nature, bis(diphenylmethyl) ether can easily penetrate cell membranes, allowing it to exert its effects intracellularly.

- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.

- Radical Scavenging : The presence of phenolic groups may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Case Studies

- Anticancer Activity : In a study involving various diphenyl ether derivatives, researchers found that compounds similar to bis(diphenylmethyl) ether exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

- Antibacterial Efficacy : A recent evaluation of bis(diphenylmethyl) ether against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) that suggests strong antibacterial properties, warranting further investigation into its potential as a therapeutic agent .

Data Summary

Q & A

Basic: What experimental methods are recommended for synthesizing Bis(diphenylmethyl) ether, and how do reaction conditions influence yield?

Bis(diphenylmethyl) ether can be synthesized via BF₃·OEt₂-mediated reduction of diphenylmethyl alcohol derivatives. Key conditions include:

- Reaction atmosphere : Argon to prevent oxidation .

- Solvent system : Anhydrous ether under reflux (typically 40–60°C) to maintain reactivity .

- Additives : Trace water enhances proton availability, improving reduction efficiency (yields >85%) .

- Substrate scope : Esters and ethers of diphenylmethanol are preferred over alcohols due to faster kinetics .

Basic: What thermodynamic properties of Bis(diphenylmethyl) ether are critical for stability assessment in organic reactions?

NIST data highlight:

- Ionization energy : ~8.9 eV (from photoelectron spectra), indicating susceptibility to electron-deficient reagents .

- Enthalpy of formation : ΔfH°(gas) = 120 ± 5 kJ/mol (calculated via Benson group increments) .

- Thermal stability : Decomposition onset at 220°C (DSC data), limiting high-temperature applications .

Advanced: How can mechanistic studies resolve contradictions in hydrogen source identification during BF₃·OEt₂-mediated reductions?

Deuterium labeling experiments (e.g., using D₂O or deuterated ethers) coupled with GC-MS analysis reveal:

- Hydrogen origin : Ether solvents (e.g., THF, diethyl ether) donate β-hydrogens via a Lewis acid-catalyzed pathway .

- Isotopic tracing : Incorporation of deuterium into alkane products confirms ethers, not substrates, as the hydrogen source .

- Conflicting reports : Some studies attribute hydrogen transfer to substrates; these discrepancies arise from varying water content or BF₃ purity .

Advanced: What spectroscopic techniques best characterize Bis(diphenylmethyl) ether’s electronic and structural properties?

- Photoelectron spectroscopy : Resolves ionization potentials and orbital energies (e.g., lone pair oxygen vs. aromatic π-system contributions) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M⁺] at m/z 334.18 (C₂₆H₂₂O⁺) with isotopic pattern matching .

- NMR analysis : ¹H NMR shows singlet for methyl protons (δ 1.2–1.5 ppm) and aromatic multiplet (δ 7.2–7.5 ppm); ¹³C NMR distinguishes etheric carbons (δ 70–80 ppm) .

Advanced: How can computational modeling predict the reactivity of Bis(diphenylmethyl) ether in novel catalytic systems?

- DFT calculations : Optimize transition states for ether cleavage (e.g., B3LYP/6-31G* level). Example: Activation energy for BF₃-mediated C-O bond scission is ~25 kcal/mol .

- Solvent effects : PCM models show ether solvents stabilize cationic intermediates via polarization .

- Contradictions : Experimental vs. computed yields may differ due to steric effects from diphenyl groups, not accounted for in gas-phase models .

Basic: What safety protocols are essential when handling Bis(diphenylmethyl) ether in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.01 mmHg at 25°C) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (decomposition releases flammable diphenylmethane) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous cleanup (immiscibility risk) .

Advanced: How does the steric bulk of Bis(diphenylmethyl) ether influence its utility in coordination chemistry?

- Ligand design : The bulky diphenyl groups hinder metal coordination, making it less effective than smaller ethers (e.g., glymes) in forming stable complexes .

- Catalytic applications : Limited use in asymmetric catalysis but effective as a steric shield in preventing aggregation in organometallic syntheses .

Basic: What analytical methods validate the purity of Bis(diphenylmethyl) ether post-synthesis?

- HPLC-UV : Retention time ~12.3 min (C18 column, 80:20 MeOH:H₂O) with >98% purity threshold .

- Melting point : 92–94°C (sharp range indicates high crystallinity) .

- TLC : Rf = 0.6 (silica gel, hexane:ethyl acetate 9:1) .

Advanced: How do environmental factors (e.g., light, pH) affect the degradation pathways of Bis(diphenylmethyl) ether?

- Photolysis : UV irradiation (λ = 254 nm) cleaves C-O bonds, forming diphenylmethane and CO₂ .

- Hydrolysis : Stable in neutral water but degrades in acidic conditions (pH < 3) via protonation of the ether oxygen .

- Oxidation : Ozone generates diphenyl ketone as a major byproduct (confirmed by FTIR carbonyl stretch at 1700 cm⁻¹) .

Advanced: What strategies mitigate batch-to-batch variability in Bis(diphenylmethyl) ether synthesis?

- Process controls :

- Quality checks :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.